

# "effect of additives on the wear resistance of Al-Mo coatings"

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## Compound of Interest

Compound Name: Aluminum;molybdenum

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## Technical Support Center: Al-Mo Coatings

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the effect of additives on the wear resistance of Aluminum-Molybdenum (Al-Mo) coatings.

## Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for adding additives to Al-Mo coatings?

A1: The primary motivation is to enhance the tribological and mechanical properties of the base Al-Mo coating. While Al-Mo coatings provide good baseline performance, their wear resistance, hardness, and friction characteristics under specific operational conditions (e.g., high temperature, corrosive environments) can be significantly improved with the incorporation of select additives. Additives can introduce new functionalities such as self-lubrication or increased hardness.

Q2: What are common types of additives used in Al-Mo coatings and what are their effects?

A2: Common additives include:

- Solid Lubricants (e.g., MoS<sub>2</sub>, Graphite, PTFE): These materials are added to reduce the coefficient of friction (COF) and improve anti-galling properties. For example, incorporating

MoS<sub>2</sub> nanoparticles into an Al<sub>2</sub>O<sub>3</sub> matrix on an aluminum alloy has been shown to significantly enhance wear resistance.[1]

- **Hard Particulate Reinforcements** (e.g., SiC, Al<sub>2</sub>O<sub>3</sub>, TiN, DLC): These ceramic or diamond-like carbon (DLC) particles are integrated to increase the overall hardness and abrasive wear resistance of the coating. Tungsten-doped DLC (W-DLC) coatings, for instance, demonstrate exceptional impact and crack resistance.[2]
- **Elemental Additives** (e.g., Chromium (Cr), Silicon (Si), Nitrogen (N)): These elements can form hard nitride or silicide phases within the coating matrix, leading to improved hardness and thermal stability. Adding Cr and Si can also enhance oxidation and corrosion resistance. [3][4]

Q3: How do additives influence the wear mechanism of Al-Mo coatings?

A3: Additives can alter the wear mechanism in several ways. Solid lubricants can form a transfer layer on the counterface, promoting a low-shear interface and reducing adhesive wear. Hard particulates can bear a significant portion of the load, protecting the softer matrix from abrasive wear. Elemental additives can refine the grain structure and form complex phases that resist crack propagation and plastic deformation. For example, adding molybdenum to Fe-B based coatings leads to the formation of a very hard FeMo<sub>2</sub>B<sub>2</sub> phase, which significantly increases wear resistance by resisting micro-abrasive wear.[5]

## Troubleshooting Guide

### Problem 1: Poor Adhesion of the Al-Mo Coating to the Substrate

- **Symptoms:** The coating delaminates or peels off during handling, post-deposition treatment, or at the initial stages of a wear test.
- **Possible Causes & Solutions:**
  - **Cause:** Improper substrate surface preparation. Residual oils, oxides, or other contaminants on the substrate can prevent a strong bond from forming.[6][7]
  - **Solution:** Implement a rigorous multi-step cleaning process. This should include ultrasonic cleaning in solvents (e.g., acetone, ethanol), followed by an ion etching or sputter cleaning

step inside the deposition chamber immediately before coating to remove any remaining surface contaminants and the native oxide layer.[\[7\]](#)[\[8\]](#)

- Cause: Mismatch in thermal expansion coefficients between the coating and the substrate. This can generate high internal stress during cooling after deposition.[\[8\]](#)
- Solution: Introduce a thin, compositionally graded interlayer (e.g., a layer with a gradually changing Al-to-Mo ratio or a ductile metallic interlayer like Ti or Cr) to accommodate the stress. Alternatively, a post-deposition annealing treatment can help relieve internal stresses.[\[9\]](#)

## Problem 2: Inconsistent and Non-Repeatable Wear Test Results

- Symptoms: Wide variations in Coefficient of Friction (COF) or wear rate are observed when testing identical samples under the same conditions.
- Possible Causes & Solutions:
  - Cause: Non-uniform coating thickness or additive distribution across the sample surface. This can be caused by improper positioning of the substrate relative to the deposition source.[\[7\]](#)[\[8\]](#)
  - Solution: Optimize the deposition setup. Ensure the substrate is placed at an appropriate distance from the target and utilize a rotating sample holder to promote uniform deposition over the entire surface.[\[8\]](#)
  - Cause: Accumulation of wear debris in the wear track. This debris can act as a third body, altering the wear mechanism and leading to erratic friction measurements.[\[10\]](#)
  - Solution: Periodically pause the wear test to clean the wear track and the counterface, or perform tests in an environment where debris can be effectively removed (e.g., with a gentle stream of inert gas).
  - Cause: Environmental factors. Changes in ambient humidity and temperature can significantly affect friction and wear, especially for coatings containing materials like DLC or MoS<sub>2</sub>.

- Solution: Conduct wear tests in a controlled environment where temperature and humidity are monitored and maintained at constant levels.

### Problem 3: Coating Cracks or Fractures During Wear Testing

- Symptoms: Micro-cracks appear on the coating surface, or entire sections of the coating fracture and spall off under load.
- Possible Causes & Solutions:
  - Cause: Excessive internal stress or coating brittleness. This is common in very thick or very hard ceramic-like coatings.[\[7\]](#)[\[11\]](#)
  - Solution: Optimize the coating thickness; excessively thick coatings are more prone to cracking.[\[2\]](#) Employ a multilayer or gradient architecture to interrupt crack propagation. For example, alternating between layers of DLC and a metal-doped DLC can enhance toughness.[\[2\]](#)
  - Cause: Substrate defects. Surface or sub-surface defects in the substrate material can act as stress concentration points, initiating cracks that propagate into the coating.[\[7\]](#)
  - Solution: Ensure the substrate is of high quality and polished to a fine finish to remove surface scratches and imperfections before coating deposition.

## Data Presentation

Table 1: Effect of Different Additives on the Properties of Al-Mo Coatings

Coating Composition	Additive (wt.%)	Deposition Method	Microhardness (HV)	Coefficient of Friction (vs. Steel)	Wear Rate ( $\times 10^{-6}$ mm <sup>3</sup> /N·m)
Al-Mo (Baseline)	None	Magnetron Sputtering	650 $\pm$ 30	0.65 $\pm$ 0.05	15.2 $\pm$ 1.8
Al-Mo-Si	5% Si	Magnetron Sputtering	980 $\pm$ 45	0.58 $\pm$ 0.04	9.7 $\pm$ 1.1
Al-Mo-Cr	8% Cr	Magnetron Sputtering	850 $\pm$ 40	0.60 $\pm$ 0.06	11.5 $\pm$ 1.3
Al-Mo-DLC	10% DLC	Hybrid PVD	1500 $\pm$ 70	0.18 $\pm$ 0.03	2.1 $\pm$ 0.4
Al-Mo-MoS <sub>2</sub>	7% MoS <sub>2</sub>	Plasma Spray	600 $\pm$ 35	0.25 $\pm$ 0.04	7.4 $\pm$ 0.9

Note: The data presented are representative values compiled from trends observed in materials science literature and should be used for comparative purposes. Actual values are highly dependent on specific process parameters.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[12\]](#)

## Experimental Protocols

### Protocol: Pin-on-Disk Wear and Friction Testing (ASTM G99)

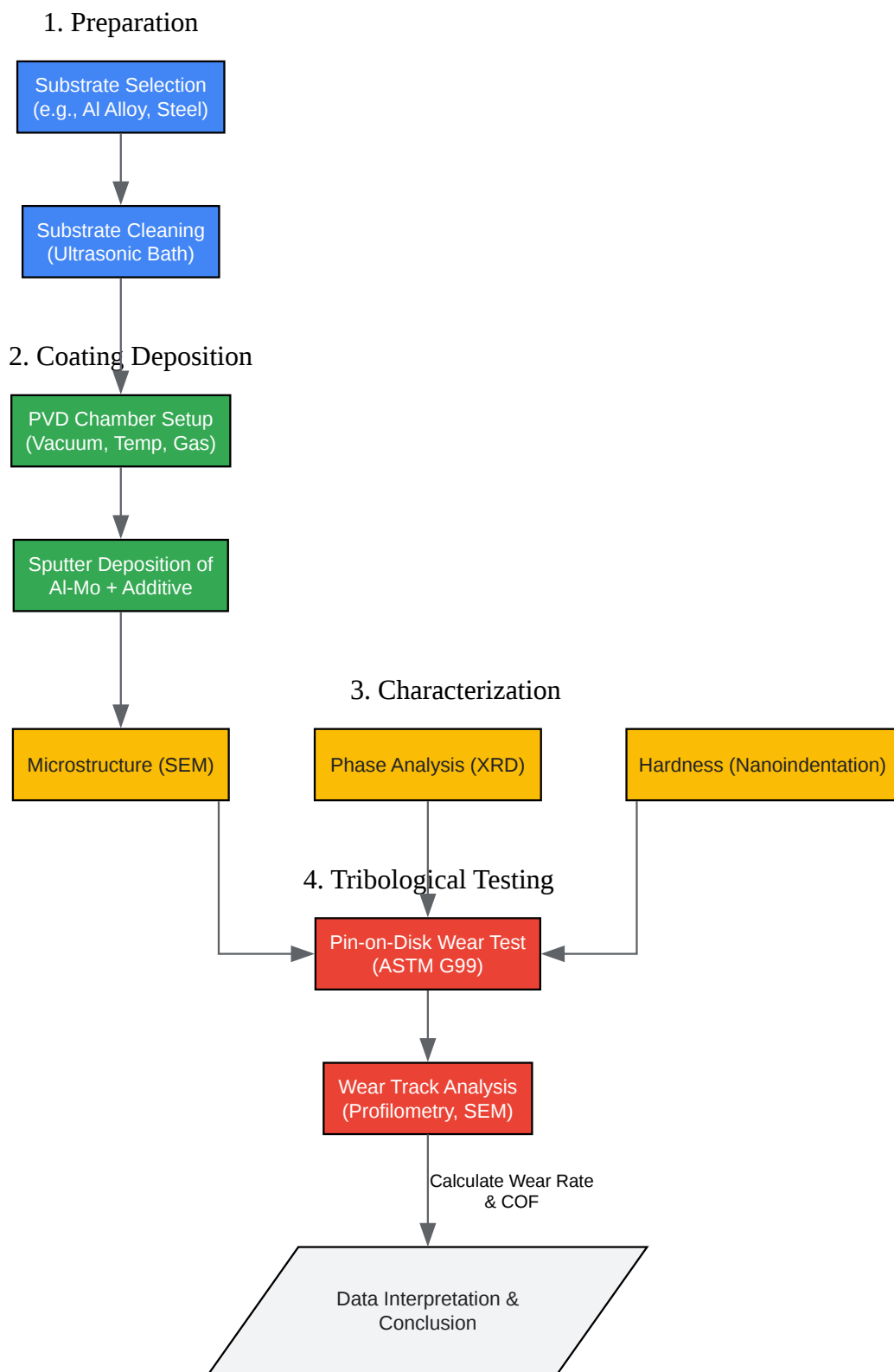
This protocol outlines the procedure for evaluating the wear resistance and frictional characteristics of Al-Mo coatings with additives.

- Sample and Counterface Preparation:
  - Ensure coated samples are cleaned ultrasonically in acetone and then ethanol for 10 minutes each and dried with nitrogen gas.
  - Select a counterface material (e.g., a 6 mm diameter 100Cr6 steel ball). Clean the ball using the same procedure.
  - Measure the initial surface roughness of the coated sample using a profilometer.

- Measure the initial mass of the sample using a microbalance (accuracy of  $\pm 0.01$  mg).
- Test Parameters Setup:
  - Mount the sample securely on the rotating disk of the tribometer.
  - Fix the counterface ball in the stationary holder.
  - Set the test parameters:
    - Normal Load: 10 N
    - Sliding Speed: 0.1 m/s
    - Sliding Distance: 1000 m
    - Wear Track Radius: 5 mm
    - Environment: 25°C, 40% Relative Humidity
- Test Execution:
  - Bring the counterface into contact with the sample and apply the specified normal load.
  - Start the rotation of the disk and begin data acquisition for friction force and displacement.
  - Continuously monitor the coefficient of friction throughout the test.
  - Upon completion of the specified sliding distance, stop the test and retract the counterface.
- Post-Test Analysis:
  - Clean the sample gently to remove loose wear debris.
  - Measure the final mass of the sample to determine mass loss.
  - Analyze the wear track using a surface profilometer to measure the cross-sectional area of the track at multiple points.

- Calculate the volumetric wear (V) using the average cross-sectional area (A) and the wear track radius (R):  $V = 2\pi R \times A$ .
- Calculate the specific wear rate (k) using the formula:  $k = V / (F \times L)$ , where F is the normal load and L is the total sliding distance.[\[13\]](#)
- Examine the wear track and the wear scar on the counterface using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) to identify the active wear mechanisms.

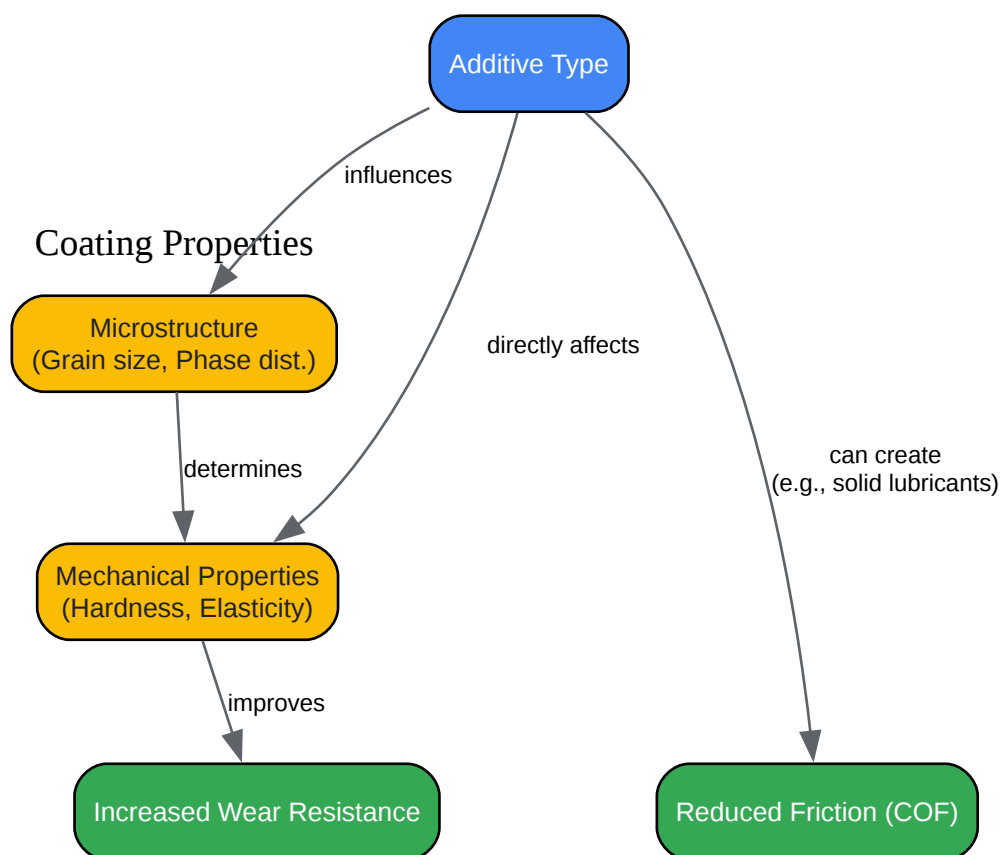
## Visualizations



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Caption: Experimental workflow from substrate preparation to final data analysis.





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Caption: Relationship between additives, coating properties, and wear performance.

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